chemical structure of N-(3-amino-4-chlorophenyl)methanesulfonamide
chemical structure of N-(3-amino-4-chlorophenyl)methanesulfonamide
The Chemical Structure of N-(3-amino-4-chlorophenyl)methanesulfonamide: A Technical Monograph
Part 1: Executive Technical Summary
N-(3-amino-4-chlorophenyl)methanesulfonamide (CAS: 77947-01-4) is a specialized trisubstituted aniline derivative serving as a critical pharmacophore and intermediate in medicinal chemistry. Characterized by a 1,3,4-substitution pattern on the benzene ring, this compound integrates three distinct functional domains: a lipophilic, electron-withdrawing chloro group ; a nucleophilic, electron-donating primary amine ; and a polar, hydrogen-bond-donating sulfonamide moiety .
This scaffold is extensively utilized in the synthesis of Factor Xa inhibitors , kinase modulators (e.g., for oncology targets), and voltage-gated sodium channel blockers (e.g., Nav1.8). Its structural rigidity and specific electronic profile make it an ideal "linker-warhead" assembly, allowing for precise orientation within enzyme active sites while modulating solubility and metabolic stability.
Part 2: Chemical Identity & Physicochemical Properties
The following data consolidates the core physicochemical attributes of the compound.
| Property | Value |
| IUPAC Name | N-(3-amino-4-chlorophenyl)methanesulfonamide |
| Common Synonyms | 3-Amino-4-chloromethanesulfonanilide; N-(3-Amino-4-chloro-phenyl)methanesulphonamide |
| CAS Number | 77947-01-4 |
| Molecular Formula | C₇H₉ClN₂O₂S |
| Molecular Weight | 220.68 g/mol |
| Exact Mass | 220.007 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 158–162 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane |
| pKa (Sulfonamide) | ~9.5 (Weakly acidic NH) |
| pKa (Aniline) | ~3.5 (Weakly basic NH₂) |
Part 3: Structural Analysis & Electronic Characterization
The molecule's reactivity is dictated by the interplay of its three substituents on the phenyl ring.
Electronic Distribution
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Position 1 (Methanesulfonamido): The -NHSO₂CH₃ group is a weak electron-withdrawing group (EWG) via induction but can donate electrons via resonance into the ring. However, the sulfonyl group strongly withdraws electron density from the nitrogen, making the sulfonamide proton acidic (pKa ~9.5) and capable of acting as a hydrogen bond donor.
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Position 3 (Amino): The -NH₂ group is a strong electron-donating group (EDG) via resonance. It activates the ortho (Position 2) and para (Position 6) positions, facilitating further electrophilic aromatic substitution if unprotected.
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Position 4 (Chloro): The -Cl atom is an EWG via induction but a weak EDG via resonance. Its placement ortho to the amino group reduces the basicity of the aniline nitrogen through inductive withdrawal.
Structural Geometry & H-Bonding
The molecule adopts a specific conformation where the sulfonamide moiety often lies out of the plane of the phenyl ring to minimize steric clash, while the primary amine remains planar to maximize conjugation.
Figure 1: Structural connectivity and functional relationships of substituents.
Part 4: Synthesis & Manufacturing Protocol
The synthesis of N-(3-amino-4-chlorophenyl)methanesulfonamide presents a challenge: regioselectivity . Direct sulfonylation of 4-chloro-1,3-diaminobenzene is difficult due to competing amination. The industry-standard approach utilizes a protection-reduction strategy starting from 4-chloro-3-nitroaniline .
Reaction Pathway
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Precursor: 4-Chloro-3-nitroaniline.
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Step 1 (Sulfonylation): Selective sulfonylation of the aniline amine using methanesulfonyl chloride (MsCl).
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Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without dehalogenating the chloro group.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-chloro-3-nitrophenyl)methanesulfonamide
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Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).
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Procedure:
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Dissolve 4-chloro-3-nitroaniline in dry Dichloromethane (DCM) under N₂ atmosphere.
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Add Pyridine and cool the mixture to 0°C.
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Dropwise add Methanesulfonyl chloride (MsCl) over 30 minutes.
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Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
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Quench: Add 1M HCl to neutralize pyridine. Extract with DCM.
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Purification: Recrystallize from Ethanol/Water.
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Yield: Typically 85–90%.
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Step 2: Reduction to N-(3-amino-4-chlorophenyl)methanesulfonamide
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Critical Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of dechlorination (removing the Cl atom). Therefore, an Iron-mediated reduction (Bechamp reduction) or Stannous Chloride (SnCl₂) reduction is preferred to preserve the halogen.
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Reagents: Iron Powder (5.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).
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Procedure:
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Suspend N-(4-chloro-3-nitrophenyl)methanesulfonamide in Ethanol/Water.
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Add NH₄Cl and Iron powder.
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Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of nitro compound).
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Workup: Filter hot through Celite to remove iron residues.
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Concentrate the filtrate. Neutralize with sat. NaHCO₃.
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Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Product: Off-white solid.
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Figure 2: Validated synthetic route ensuring retention of the chloro-substituent.
Part 5: Analytical Characterization (Self-Validating System)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed.
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.45 | Singlet (Broad) | 1H | -NH-SO₂ (Sulfonamide proton, exchangeable) |
| 7.15 | Doublet (J=8.5 Hz) | 1H | H-5 (Ortho to Cl, meta to NH₂) |
| 6.75 | Doublet (J=2.2 Hz) | 1H | H-2 (Ortho to NH₂, meta to Cl) |
| 6.50 | Doublet of Doublets | 1H | H-6 (Para to Cl) |
| 5.20 | Broad Singlet | 2H | -NH₂ (Amine protons, exchangeable) |
| 2.95 | Singlet | 3H | -CH₃ (Methyl of sulfonamide) |
Note: The chemical shifts of the aromatic protons confirm the 1,3,4-substitution pattern. The coupling constants (J) verify the ortho/meta relationships.
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+)
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Molecular Ion: [M+H]⁺ = 221.0 m/z
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Isotope Pattern: A characteristic 3:1 ratio at m/z 221 and 223 confirms the presence of a single Chlorine atom.
Infrared Spectroscopy (FT-IR)
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3450, 3360 cm⁻¹: N-H stretching (Primary amine).
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3250 cm⁻¹: N-H stretching (Sulfonamide).
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1320, 1150 cm⁻¹: S=O asymmetric and symmetric stretching (Sulfone).
Part 6: Applications in Drug Development
This scaffold is a high-value intermediate in the synthesis of bioactive molecules:
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Factor Xa Inhibitors: The N-(3-amino-4-chlorophenyl) motif mimics the S1 pocket binding elements in coagulation cascade inhibitors (e.g., analogs of Rivaroxaban or Apixaban precursors).
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Kinase Inhibitors: Used to synthesize type II kinase inhibitors where the sulfonamide forms hydrogen bonds with the "hinge region" or "DFG-out" pocket of kinases like VEGFR or B-Raf .
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Nav1.8 Blockers: The sulfonamide acts as a bioisostere for carboxylic acids, improving membrane permeability while maintaining potency in pain management therapeutics.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103996, N-(3-Amino-4-chlorophenyl)acetamide (Analog Reference). Retrieved from [Link]
- European Patent Office.Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. EP1427415B1.
